2-Chloro-4-cyclopropyl-1-iodobenzene
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Overview
Description
2-Chloro-4-cyclopropyl-1-iodobenzene is an organic compound with the molecular formula C9H8ClI It is a derivative of benzene, where the benzene ring is substituted with chlorine, iodine, and a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-cyclopropyl-1-iodobenzene can be achieved through several methods. One common approach involves the halogenation of a cyclopropyl-substituted benzene derivative. For instance, starting with 2-chloro-4-cyclopropylbenzene, iodination can be carried out using iodine and an oxidizing agent such as nitric acid or a diazonium salt reaction . The reaction typically requires controlled conditions to ensure selective iodination at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product. The choice of reagents and reaction conditions is critical to minimize by-products and ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-cyclopropyl-1-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the iodine atom.
Suzuki-Miyaura Coupling: Palladium catalysts and base (e.g., potassium carbonate) are typically used in an organic solvent like toluene or ethanol.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed under appropriate conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as azides, nitriles, or other substituted benzenes can be formed.
Coupling Products: Biaryl compounds are the major products of Suzuki-Miyaura coupling reactions.
Scientific Research Applications
2-Chloro-4-cyclopropyl-1-iodobenzene has several applications in scientific research:
Biology: The compound can be used in the study of biological pathways and mechanisms, especially those involving halogenated aromatic compounds.
Mechanism of Action
The mechanism of action of 2-Chloro-4-cyclopropyl-1-iodobenzene depends on its specific application. In chemical reactions, the compound acts as a substrate that undergoes transformation through various catalytic processes. For example, in Suzuki-Miyaura coupling, the compound undergoes oxidative addition, transmetalation, and reductive elimination steps to form the final product . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst used in the reaction.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Chloro-4-cyclopropyl-1-iodobenzene is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in organic synthesis, offering different reactivity compared to other halogenated benzenes. The combination of chlorine, iodine, and cyclopropyl substituents allows for selective functionalization and diverse chemical transformations.
Properties
IUPAC Name |
2-chloro-4-cyclopropyl-1-iodobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClI/c10-8-5-7(6-1-2-6)3-4-9(8)11/h3-6H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROARMNSZZMIYBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=C(C=C2)I)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClI |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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